molecular formula C21H29BrN2O3 B4316014 ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4316014
M. Wt: 437.4 g/mol
InChI Key: SSQCSLXWPZJWTQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the indole ring.

    Alkylation: Addition of the butyl group at the 1st position.

    Hydroxylation: Introduction of the hydroxyl group at the 5th position.

    Methylation: Addition of the methyl group at the 2nd position.

    Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 4th position.

    Esterification: Formation of the ethyl ester at the 3rd position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

    Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the pyrrolidin-1-ylmethyl group.

    Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(morpholin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a morpholin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.

    Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a piperidin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.

Properties

IUPAC Name

ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN2O3/c1-4-6-11-24-14(3)18(21(26)27-5-2)19-15(13-23-9-7-8-10-23)20(25)16(22)12-17(19)24/h12,25H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCSLXWPZJWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C(C(=C(C=C21)Br)O)CN3CCCC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

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